2-Heptyn-1-ol

Lipophilicity QSAR Drug Design

2-Heptyn-1-ol is a terminal acetylenic alcohol with the formula C₇H₁₂O and molecular weight 112.17 g/mol, characterized by a primary hydroxyl group adjacent to a carbon–carbon triple bond at the second position. It is a colorless to pale yellow liquid with a density of 0.880 g/mL at 25 °C, a refractive index (n₂₀/D) of 1.455, and a boiling point of 89–90 °C at 16 mmHg.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 1002-36-4
Cat. No. B092533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptyn-1-ol
CAS1002-36-4
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCCC#CCO
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-4,7H2,1H3
InChIKeyOGDYROFIIXDTQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptyn-1-ol (CAS 1002-36-4): A C7 Acetylenic Alcohol Intermediate for Targeted Synthetic and Industrial Applications


2-Heptyn-1-ol is a terminal acetylenic alcohol with the formula C₇H₁₂O and molecular weight 112.17 g/mol, characterized by a primary hydroxyl group adjacent to a carbon–carbon triple bond at the second position. It is a colorless to pale yellow liquid with a density of 0.880 g/mL at 25 °C, a refractive index (n₂₀/D) of 1.455, and a boiling point of 89–90 °C at 16 mmHg [1]. The compound's bifunctional nature — an acidic terminal alkyne (pKa 13.02–13.55) coupled with a nucleophilic hydroxyl — enables it to participate in a broad range of transformations, including Sonogashira couplings, hydromagnesiation, click chemistry, and Nicholas reactions, positioning it as a versatile building block for pharmaceutical intermediates, specialty polymers, and industrial microbicides [2].

2-Heptyn-1-ol: Why Generic Substitution with Shorter- or Longer-Chain Alkynols Fails in Critical Processes


Direct substitution of 2-heptyn-1-ol with a similar terminal alkynol (e.g., 2-hexyn-1-ol, 2-octyn-1-ol, propargyl alcohol) is not straightforward. Physical properties such as boiling point, density, and refractive index differ measurably across the homologous series, influencing downstream handling, purification, and formulation consistency . More critically, the lipophilicity (logP), acidity (pKa), and inherent toxicity profile (pIGC₅₀) vary systematically with chain length and unsaturation pattern, directly impacting the compound's partitioning behavior, reactivity, and safety profile in both synthetic and biological systems [1][2]. These differences preclude the assumption of functional equivalence and necessitate compound-specific evaluation for applications ranging from medicinal chemistry SAR studies to industrial biocide formulations.

2-Heptyn-1-ol: Direct Comparative Evidence for Procurement and Selection Against Key Analogs


2-Heptyn-1-ol Exhibits a 1.38–2.08 Log Unit Higher Lipophilicity (LogP) than the Shorter 3-Hexyn-1-ol Isomer

The computed octanol–water partition coefficient (LogP) of 2-heptyn-1-ol is 1.88, which is significantly greater than that of the shorter-chain isomer 3-hexyn-1-ol (LogP = 1.28) [1]. The 2-octyn-1-ol analog, by contrast, has an even higher LogP of 2.32, demonstrating a systematic increase in lipophilicity with chain length within this 2-alkyn-1-ol series [2].

Lipophilicity QSAR Drug Design Partitioning

2-Heptyn-1-ol is Approximately 2.4-Fold Less Toxic to Tetrahymena pyriformis than the C8 Homolog 2-Octyn-1-ol

In a standardized 2-day Tetrahymena pyriformis population growth impairment assay, 2-heptyn-1-ol displayed a pIGC₅₀ value of -0.19 (experimental) [1]. In contrast, the next homolog in the series, 2-octyn-1-ol, exhibited a significantly higher toxicity with a pIGC₅₀ of 0.19 under the same assay conditions [2].

Toxicity Environmental Fate Risk Assessment Ecotoxicology

2-Heptyn-1-ol Possesses a pKa of 13.02–13.55, Making it a Weaker Acid than Propargyl Alcohol (pKa 13.6) but Significantly More Acidic than Isomeric 3-Hexyn-1-ol (pKa 14.35–16.13)

The predicted acidity constant (pKa) of 2-heptyn-1-ol is 13.02±0.10 (or 13.55 via alternative calculation) [1]. For comparison, propargyl alcohol (the C3 homolog) has a reported pKa of 13.6 , while the 3-hexyn-1-ol isomer exhibits a substantially higher pKa of 14.35–16.13, indicating it is over an order of magnitude less acidic [2].

Acidity Reactivity Deprotonation Sonogashira Coupling

2-Heptyn-1-ol Boils at 89–90 °C/16 mmHg, Distinct from 2-Hexyn-1-ol (66–67 °C/10 mmHg) and 2-Octyn-1-ol (76–78 °C/2 mmHg) — A Critical Determinant for Vacuum Distillation and Purification Workflows

Under reduced pressure (16 mmHg), 2-heptyn-1-ol exhibits a boiling point of 89–90 °C . The shorter-chain analog, 2-hexyn-1-ol, boils at 66–67 °C at 10 mmHg, while the longer-chain 2-octyn-1-ol boils at 76–78 °C at 2 mmHg . These differences are not merely incremental but reflect distinct vapor pressure curves, which directly impact vacuum distillation design and solvent evaporation rates.

Physical Properties Purification Distillation Process Chemistry

2-Heptyn-1-ol: Validated Application Scenarios Driven by Quantitative Differentiation


Medicinal Chemistry SAR Studies Requiring Moderate Lipophilicity and Controlled Acute Toxicity

When designing a compound library for target engagement, the lipophilicity (LogP) of a building block profoundly influences ADME properties. 2-Heptyn-1-ol, with a LogP of 1.88, provides a hydrophobic middle ground between the more polar 3-hexyn-1-ol (LogP 1.28) and the more lipophilic 2-octyn-1-ol (LogP 2.32). This intermediate value allows chemists to fine-tune membrane permeability without excessive accumulation [1]. Additionally, its 2.4-fold lower acute toxicity (pIGC₅₀ = -0.19) compared to the C8 homolog (pIGC₅₀ = 0.19) makes it a safer starting material for early-stage biological evaluation [2].

Sonogashira Cross-Coupling and Click Chemistry with an Optimally Balanced Acidity Profile

The terminal alkyne of 2-heptyn-1-ol has a pKa of ~13.0–13.5, making it sufficiently acidic for smooth deprotonation under mild conditions (e.g., catalytic Cu(I) with amine bases) without the heightened volatility and handling hazards associated with the more acidic propargyl alcohol (pKa 13.6, boiling point ~115 °C at atmospheric pressure) . This acidity window supports reliable yields in Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC), where isomeric 3-alkyn-1-ols (pKa 14–16) are essentially unreactive [3].

Process Chemistry and Scale-Up Where Precise Vacuum Distillation is Essential

For kilogram-scale synthesis and purification, the boiling point of 2-heptyn-1-ol at 89–90 °C/16 mmHg is operationally advantageous. It can be distilled under modest vacuum (e.g., a rotary vane pump) without resorting to the high temperatures required for 2-hexyn-1-ol or the ultra-low pressures needed for 2-octyn-1-ol . This predictable boiling range simplifies process development, reduces energy consumption, and minimizes the risk of thermal degradation during purification, making it a preferred intermediate for manufacturing campaigns [4].

Industrial Microbicide Formulations Requiring a Specific Toxicity-Activity Balance

2-Heptyn-1-ol is documented for use as an industrial microbicide . Its moderate toxicity profile (pIGC₅₀ = -0.19) and balanced lipophilicity (LogP 1.88) provide an effective compromise between antimicrobial efficacy and user safety, particularly when compared to the more toxic 2-octyn-1-ol. This quantitative advantage supports its selection for preserving water-based formulations, metalworking fluids, and other industrial products where precise biocide dosing is critical [5].

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